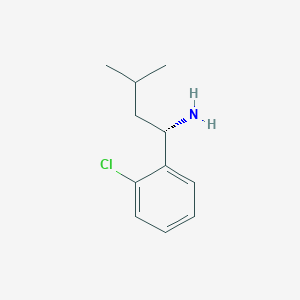

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine

Description

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine is a chiral amine featuring a 2-chlorophenyl substituent at the C1 position of a 3-methylbutan-1-amine backbone. Structurally, the compound combines a halogenated aromatic ring with a branched aliphatic chain, which may influence its lipophilicity, metabolic stability, and receptor-binding affinity. While direct pharmacological data for this compound are absent in the provided evidence, structurally related compounds (e.g., Carisbamate in ) suggest possible central nervous system (CNS) applications, such as anticonvulsant or neurotherapeutic activity .

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

(1S)-1-(2-chlorophenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,13H2,1-2H3/t11-/m0/s1 |

InChI Key |

DETDJYYONVTSBS-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1Cl)N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-methylbutan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Observations

Impact of Halogenation: The 2-chlorophenyl group in the target compound increases molecular weight and lipophilicity (estimated XLogP3 ~3.0) compared to non-halogenated analogs like (1S)-3-methyl-1-phenylbutan-1-amine (XLogP3 2.5) . Chlorine’s electron-withdrawing nature may also alter electronic interactions with biological targets.

Positional Isomerism: (2S)-3-Methyl-1-phenylbutan-2-amine, a positional isomer, shares the same molecular formula as the phenyl analog but exhibits a distinct LogP (2.59 vs. 2.5) due to the amino group’s location at C2 instead of C1 .

Salt Forms and Solubility :

- Hydrochloride salts of similar amines (e.g., (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl) demonstrate improved aqueous solubility, a critical factor for pharmaceutical formulations .

Research Findings and Implications

- This suggests that the target compound’s structure may confer affinity for CNS targets, though further studies are required .

- Stereochemical Sensitivity : The S-configuration in analogs like (1S)-3-methyl-1-phenylbutan-1-amine highlights the importance of chirality in drug design, as enantiomeric pairs often differ in efficacy and toxicity .

Biological Activity

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine is an organic compound notable for its significant biological activity, particularly through its interactions with serotonin receptors. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H16ClN

- Molecular Weight : 197.71 g/mol

- Structural Features : The compound features a chlorophenyl group and a branched aliphatic amine structure, which contribute to its pharmacological profile.

Interaction with Serotonin Receptors

Research indicates that this compound acts primarily as a partial agonist at the 5-HT2C receptor , which plays a crucial role in various physiological processes including mood regulation and appetite control. Its mechanism of action involves:

- Calcium Signaling : Activation of the 5-HT2C receptor influences intracellular calcium levels, affecting neuronal excitability and neurotransmitter release.

- Gene Expression : The compound may modulate gene expression related to mood disorders and obesity, similar to other serotonin-active compounds.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sibutramine | C17H26ClN | Affects serotonin reuptake; used for obesity treatment. |

| Didesmethylsibutramine | C15H22ClN | Metabolite of sibutramine; influences appetite regulation. |

| 4-Chloroamphetamine | C9H12ClN | Known for stimulant effects; interacts with dopamine systems. |

This compound is distinguished by its specific interaction profile with serotonin receptors compared to other similar compounds, which may target different neurotransmitter systems or exhibit varying potencies.

Synthesis Methods

The synthesis of this compound typically involves reductive amination techniques . The general steps include:

- Preparation of the Amine : Reaction of the corresponding ketone with ammonia or an amine under reducing conditions.

- Purification : The product is purified using methods such as column chromatography to achieve high yield and purity.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield while adhering to green chemistry principles.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- A study demonstrated that this compound exhibits significant effects on calcium signaling pathways in neuronal cells, suggesting potential applications in treating mood disorders.

- Another investigation highlighted its role in appetite regulation, indicating that it could be beneficial in managing obesity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.